molecular formula C14H13N3O2 B5834847 N-(benzylcarbamoyl)pyridine-4-carboxamide

N-(benzylcarbamoyl)pyridine-4-carboxamide

Cat. No.: B5834847
M. Wt: 255.27 g/mol
InChI Key: UJBYCLZSBYTQNY-UHFFFAOYSA-N
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Description

N-(benzylcarbamoyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a benzylcarbamoyl group attached to the nitrogen atom of the pyridine ring and a carboxamide group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzylcarbamoyl)pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. The final product is typically obtained through a series of purification steps, including filtration, crystallization, and drying .

Chemical Reactions Analysis

Types of Reactions

N-(benzylcarbamoyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(benzylcarbamoyl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In the case of its potential therapeutic use against tuberculosis, it may act as a prodrug that is activated by bacterial enzymes, leading to the inhibition of bacterial growth .

Properties

IUPAC Name

N-(benzylcarbamoyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(12-6-8-15-9-7-12)17-14(19)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBYCLZSBYTQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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